7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride typically involves the reaction of 7-chloro-3-phenylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including anti-cancer and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3-phenylquinoline: Lacks the hydrazino group, making it less reactive in certain chemical reactions.
2-Hydrazinoquinoline: Similar structure but without the phenyl and chloro substituents, affecting its chemical properties and reactivity.
3-Phenylquinoline: Does not contain the chloro or hydrazino groups, leading to different chemical behavior.
Uniqueness
7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride is unique due to the presence of both the chloro and hydrazino groups, which confer specific reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research fields .
Properties
CAS No. |
1171022-53-9 |
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Molecular Formula |
C15H13Cl2N3 |
Molecular Weight |
306.2 g/mol |
IUPAC Name |
(7-chloro-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C15H12ClN3.ClH/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(19-17)18-14(11)9-12;/h1-9H,17H2,(H,18,19);1H |
InChI Key |
ACJORHCPBLRSKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Cl)NN.Cl |
Origin of Product |
United States |
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